bracteatin 6-O-beta-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

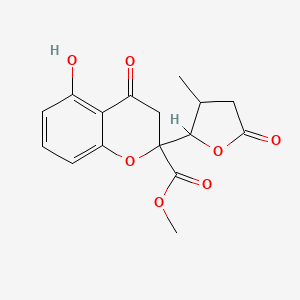

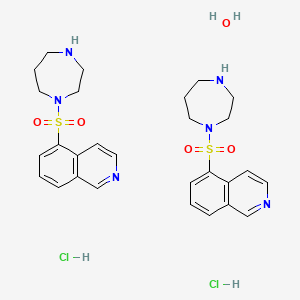

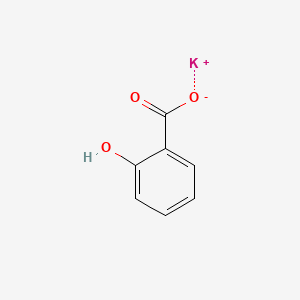

Bracteatin 6-O-beta-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 6 of bracteatin via a glycosidic linkage. It derives from a bracteatin.

Applications De Recherche Scientifique

Antioxidant and Neuroprotective Effects

- Emodin-8-O-beta-D-glucoside is extracted from Polygonum cuspidatum and is used traditionally to treat acute hepatitis. Research shows it has neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage, primarily through antioxidative mechanisms. Its ability to penetrate the blood-brain barrier highlights its potential for brain-related therapies (Wang et al., 2007).

Antidiabetic Properties

- Isoscutellarein-8-O-β-D-glucopyranoside (IG) from Adenosma bracteosum has shown strong inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting potential antidiabetic properties. The efficacy of IG was comparable to the standard drug glibenclamide in reducing blood glucose levels (Nguyen et al., 2020).

Skin Care and Anti-aging

- Beta-glucan has been used in cosmetic treatments for skin wrinkles. It penetrates deeply into the skin, showing significant reductions in wrinkle depth, height, and overall roughness, hence its use in the care and maintenance of healthy skin and cosmetic treatments for signs of aging (Pillai et al., 2005).

Immune Response Modulation

- Beta-glucan is a biological response modifier that has shown tumor rejection properties. It binds to receptors on phagocytic cells, stimulating tumor rejection. In vivo therapy with beta-glucan led to substantial tumor weight reduction, highlighting its potential in cancer therapy (Yan et al., 1999).

Antihypertensive Activity

- Ajuga bracteosa , containing similar compounds, has been used traditionally to treat hypertension. A study indicated that it possesses antihypertensive effects mediated through modulation of antioxidant, anti-inflammatory, and NO/cGMP pathways, supporting its traditional use in managing blood pressure (Shaukat et al., 2022).

Vitamin B-6 Utilization

- Studies on pyridoxine-beta-glucoside , a form of vitamin B-6 in plant foods, indicate incomplete bioavailability and suggest its limited conversion to biologically active pyridoxine, influencing the clearance of metabolites derived from it (Trumbo & Gregory, 1988).

Propriétés

Formule moléculaire |

C21H20O12 |

|---|---|

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

(2Z)-4-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C21H20O12/c22-6-14-18(28)19(29)20(30)21(33-14)31-8-4-9(23)15-12(5-8)32-13(17(15)27)3-7-1-10(24)16(26)11(25)2-7/h1-5,14,18-26,28-30H,6H2/b13-3-/t14-,18-,19+,20-,21-/m1/s1 |

Clé InChI |

SFXSFWVZPKEDPA-KJOZQHLTSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)O)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)

![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)